molecular formula C22H46NO7P B12417495 1-Myristoyl-sn-glycero-3-phosphocholine-d9

1-Myristoyl-sn-glycero-3-phosphocholine-d9

Cat. No.: B12417495
M. Wt: 476.6 g/mol
InChI Key: VXUOFDJKYGDUJI-NKVYTPEUSA-N
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Description

LysoPC(14:0/0:0)-d9, also known as 1-myristoyl-sn-glycero-3-phosphocholine-d9, is a lysophospholipid. It is a monoglycerophospholipid where a phosphorylcholine moiety occupies a glycerol substitution site. This compound is a deuterated form of LysoPC(14:0/0:0), meaning it contains deuterium atoms, which are isotopes of hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LysoPC(14:0/0:0)-d9 typically involves the incorporation of deuterium into the fatty acid chain. The process begins with the synthesis of myristic acid-d9, which is then esterified to glycerol-3-phosphate. The phosphorylcholine moiety is subsequently introduced to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of LysoPC(14:0/0:0)-d9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

LysoPC(14:0/0:0)-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LysoPC(14:0/0:0)-d9 has numerous applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the quantification of lysophospholipids.

    Biology: Studied for its role in cell membrane dynamics and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and antispasmodic treatments.

    Industry: Utilized in the development of lipid-based drug delivery systems

Mechanism of Action

LysoPC(14:0/0:0)-d9 exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, altering membrane fluidity and signaling pathways. The phosphorylcholine moiety interacts with specific receptors and enzymes, modulating various cellular processes. The deuterium atoms enhance the stability and bioavailability of the compound, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LysoPC(14:0/0:0)-d9 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific fatty acid chain length also imparts distinct biophysical properties, making it a valuable compound for studying membrane dynamics and lipid metabolism .

Properties

Molecular Formula

C22H46NO7P

Molecular Weight

476.6 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i2D3,3D3,4D3

InChI Key

VXUOFDJKYGDUJI-NKVYTPEUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

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